N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide
Overview
Description
N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide is an organic compound with a complex structure that includes aromatic rings, methyl groups, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 2,4,6-trimethylphenol with acetic anhydride to form 2,4,6-trimethylphenyl acetate. This intermediate is then subjected to a sulfonation reaction with phenylsulfonyl chloride in the presence of a base such as pyridine to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include acetic anhydride, phenylsulfonyl chloride, and pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog with similar structural features but lacking the sulfamoyl group.
2,4,6-trimethylphenyl acetate: An intermediate in the synthesis of the target compound.
Phenylsulfonyl chloride: A reagent used in the synthesis of the target compound.
Uniqueness
N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide is unique due to the presence of both the sulfamoyl and acetamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2,4,6-trimethyl-3-(phenylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-10-12(2)17(13(3)16(11)18-14(4)20)23(21,22)19-15-8-6-5-7-9-15/h5-10,19H,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWXYHCFDAXTLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C)C)S(=O)(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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